4-(benzenesulfonyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
4-(benzenesulfonyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a suitable sulfonyl chloride derivative, followed by its reaction with a phenyl-substituted pyrrole under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the sulfonyl group would produce a sulfide.
Scientific Research Applications
4-(benzenesulfonyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and protein interactions, providing insights into cellular processes and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-substituted pyrroles and phenyl derivatives. Examples include:
- 4-(benzenesulfonyl)-1-phenyl-2,5-dihydro-1H-pyrrole
- 3-hydroxy-5-(4-methylphenyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
What sets 4-(benzenesulfonyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one apart is its combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-hydroxy-2-(4-methylphenyl)-1-phenyl-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-16-12-14-17(15-13-16)20-22(29(27,28)19-10-6-3-7-11-19)21(25)23(26)24(20)18-8-4-2-5-9-18/h2-15,20,25H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMGRBLIIBNTKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=CC=C3)O)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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